molecular formula C14H13N3O4 B4420901 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide

3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide

Cat. No.: B4420901
M. Wt: 287.27 g/mol
InChI Key: CKXMTUQFGQIITL-UHFFFAOYSA-N
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Description

3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide is a compound that features both furan and oxadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan moieties. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The resulting intermediate can then be reacted with suitable amines and formaldehyde in ethanol to yield the final compound .

Chemical Reactions Analysis

3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted furans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in redox reactions, affecting cellular processes . These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-12(15-9-10-3-1-7-19-10)5-6-13-16-14(17-21-13)11-4-2-8-20-11/h1-4,7-8H,5-6,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXMTUQFGQIITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide
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3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide
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3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide
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3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide
Reactant of Route 5
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide
Reactant of Route 6
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3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide

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